6-Quinolinamine, N-[(4-bromophenyl)methylene]-
Description
6-Quinolinamine, N-[(4-bromophenyl)methylene]- is a Schiff base derived from the condensation of 6-aminoquinoline with 4-bromobenzaldehyde. This compound features a quinoline backbone substituted at the 6-position with an imine-linked 4-bromophenyl group. The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, which influence its physicochemical properties and reactivity.
Structurally, the compound is closely related to derivatives such as N-[(4-fluorophenyl)methylene]-6-quinolinamine (), where the bromine substituent is replaced by fluorine. Such halogenated analogs are of interest in medicinal and materials chemistry due to tunable electronic properties and binding interactions .
Properties
CAS No. |
84922-31-6 |
|---|---|
Molecular Formula |
C16H11BrN2 |
Molecular Weight |
311.18 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-quinolin-6-ylmethanimine |
InChI |
InChI=1S/C16H11BrN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-11H |
InChI Key |
XBXPDSMJFMCJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)Br)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzylidene)quinolin-6-amine typically involves the condensation of 4-bromobenzaldehyde with quinolin-6-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for N-(4-Bromobenzylidene)quinolin-6-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromobenzylidene)quinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce N-(4-bromobenzyl)quinolin-6-amine.
Scientific Research Applications
N-(4-Bromobenzylidene)quinolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzylidene)quinolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
The following analysis compares 6-Quinolinamine, N-[(4-bromophenyl)methylene]- with structurally or functionally related compounds, focusing on synthesis, substituent effects, and spectroscopic data.
Structural Analogs
Key Observations :
- Linkage Differences: The imine group in the target compound is less stable under acidic conditions compared to the amide group in N-(4-Bromophenyl)quinoline-2-carboxamide .
Key Observations :
- Microwave synthesis () offers higher yields (60–85%) and shorter reaction times compared to traditional stepwise methods (53–72% yields in ).
- The target compound’s synthesis likely requires Schiff base formation under mild acidic or basic conditions, analogous to fluorophenyl analogs .
Physicochemical Properties
Key Observations :
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